molecular formula C11H8Cl2N4S B5893031 3-(2,6-dichlorobenzyl)-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2,6-dichlorobenzyl)-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B5893031
M. Wt: 299.2 g/mol
InChI Key: INSXEKREKWAFNG-UHFFFAOYSA-N
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Description

3-(2,6-dichlorobenzyl)-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazole ring, and a dichlorobenzyl group attached to the triazole ring. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-dichlorobenzyl)-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring. This can be achieved by reacting hydrazine derivatives with carbon disulfide to form 1,2,4-triazole-3-thione.

    Cyclization to Form Thiadiazole: The triazole-3-thione is then cyclized with appropriate reagents, such as phosphorus oxychloride, to form the triazolo[3,4-b][1,3,4]thiadiazole core.

    Introduction of the Dichlorobenzyl Group: The final step involves the alkylation of the triazolo[3,4-b][1,3,4]thiadiazole with 2,6-dichlorobenzyl chloride in the presence of a base like potassium carbonate to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and scaling up the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-dichlorobenzyl)-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The dichlorobenzyl group can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing chlorine atoms.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur atom in the thiadiazole ring.

    Cyclization Reactions: The triazole and thiadiazole rings can participate in further cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium carbonate can be used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield various substituted derivatives, while oxidation could lead to sulfoxides or sulfones.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, 3-(2,6-dichlorobenzyl)-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential as an anticancer agent . Studies have demonstrated its cytotoxic effects on various cancer cell lines, making it a promising candidate for further drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-(2,6-dichlorobenzyl)-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. In anticancer research, it has been found to inhibit key enzymes involved in cell proliferation, leading to apoptosis (programmed cell death) in cancer cells . The compound’s structure allows it to bind effectively to these enzymes, disrupting their normal function and thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-dichlorobenzyl)-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 3-(2,6-difluorobenzyl)-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

Compared to similar compounds, 3-(2,6-dichlorobenzyl)-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to the specific positioning of the chlorine atoms on the benzyl group. This positioning can significantly influence the compound’s reactivity and biological activity, making it distinct in its class.

Properties

IUPAC Name

3-[(2,6-dichlorophenyl)methyl]-6-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N4S/c1-6-16-17-10(14-15-11(17)18-6)5-7-8(12)3-2-4-9(7)13/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSXEKREKWAFNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=NN=C2S1)CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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